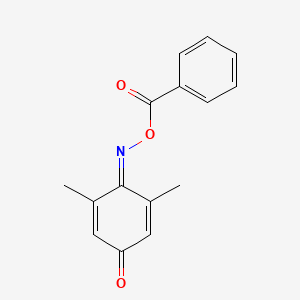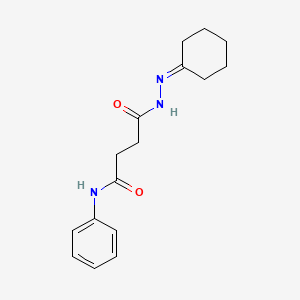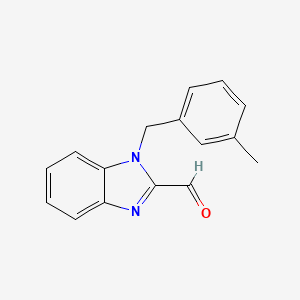![molecular formula C9H21N3O2S B5694772 N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide, also known as Sulfamide or NPS 2143, is a potent and selective inhibitor of the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes. Sulfamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer.
作用機序
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide acts as a selective antagonist of the CaSR, which is expressed in various tissues, including the parathyroid gland, kidney, bone, and brain. CaSR activation leads to the release of parathyroid hormone and the regulation of calcium and phosphate homeostasis. N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide inhibits CaSR-mediated signaling by binding to the receptor's allosteric site, preventing the binding of calcium ions and other ligands.
Biochemical and Physiological Effects
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has been shown to have various biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the reduction of serum calcium levels, and the suppression of bone resorption. N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines in various cell types.
実験室実験の利点と制限
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has several advantages for laboratory experiments, including its high potency and selectivity for CaSR, its ability to penetrate cell membranes, and its stability in biological fluids. However, N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several potential future directions for research on N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide. One area of interest is the development of N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide's potential as a treatment for other diseases, such as diabetes, hypertension, and cardiovascular disease, should be explored.
Conclusion
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide is a potent and selective inhibitor of the calcium-sensing receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well characterized. Future research on N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide should focus on its potential as a therapeutic agent for various diseases and the development of N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide derivatives with improved pharmacokinetic properties and reduced toxicity.
合成法
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide can be synthesized through a multi-step process involving the reaction of piperidine with dimethylamine, followed by the reaction of the resulting compound with thionyl chloride and then with sulfamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological conditions. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo, making it a potential anticancer drug candidate. N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has also been studied for its effects on bone metabolism and its potential as a treatment for osteoporosis and other bone disorders. Furthermore, N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S/c1-11(2)15(13,14)10-6-9-12-7-4-3-5-8-12/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKMIXKMIAWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylsulfamoylamino)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)

![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)

